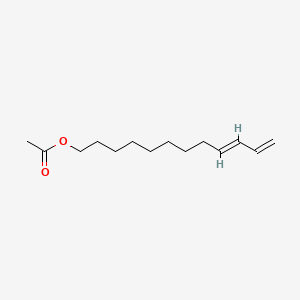

(E)-Dodeca-9,11-dienyl acetate

描述

(E)-Dodeca-9,11-dienyl acetate is an organic compound with the molecular formula C14H24O2. It is a type of acetate ester and is known for its role as a pheromone component in various insect species. This compound is characterized by its double bonds at the 9th and 11th positions in the dodeca chain, which are in the E-configuration, and an acetate group at the terminal position.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Dodeca-9,11-dienyl acetate typically involves the following steps:

Starting Material: The process begins with the selection of a suitable starting material, such as dodecanoic acid.

Desaturation: The introduction of double bonds at the 9th and 11th positions is achieved through desaturation reactions. This can be done using specific desaturase enzymes or chemical desaturation methods.

Acetylation: The final step involves the acetylation of the hydroxyl group to form the acetate ester. This is usually done using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using similar steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography are common in industrial processes.

化学反应分析

Hydrovinylation Reactions

Hydrovinylation—a reaction involving the addition of ethylene across a diene—has been studied using cobalt catalysts. While the specific compound (E)-Dodeca-9,11-dienyl acetate is not directly tested, analogous (E)-1,3-dienes demonstrate distinct reactivity patterns:

Key Insight : The (E)-configuration enhances reaction rates and stereoselectivity, enabling efficient synthesis of chiral products.

Reduction Reactions

Selective reduction of double bonds is achievable via catalytic hydrogenation:

| Reduction Target | Catalyst | Conditions | Outcome |

|---|---|---|---|

| Partial reduction (9,11-diene) | Lindlar catalyst (Pd/CaCO<sub>3</sub>) | H<sub>2</sub>, ambient pressure | Monoreduced product (9-ene or 11-ene) |

| Full saturation | Pd/C or Raney Ni | High-pressure H<sub>2</sub> | Dodecyl acetate |

Industrial Relevance : Controlled hydrogenation is critical for modifying pheromone activity in agrochemical applications .

Acetate Group Substitution

The terminal acetate group can undergo nucleophilic substitution or hydrolysis:

| Reaction Type | Reagents | Products | Yield |

|---|---|---|---|

| Hydrolysis | KOH/EtOH | Dodeca-9,11-dien-1-ol | >85% under reflux |

| Transesterification | NaOMe/ROH (R = alkyl) | Alkyl esters (e.g., methyl, ethyl) | 70–90% depending on R group |

Mechanistic Note : The reaction proceeds via SN2 mechanisms, with steric hindrance at the acetate site influencing kinetics.

Isomerization Studies

Under cobalt-catalyzed conditions, (E)-dienes resist isomerization to (Z)-isomers, preserving stereochemical integrity during reactions . This stability is critical for maintaining bioactivity in pheromone formulations.

Comparative Reactivity Table

| Reaction | Rate (Relative) | Primary Factors Influencing Outcome |

|---|---|---|

| Hydrovinylation | Fast (E-isomer) | Ligand chirality, ethylene pressure |

| Epoxidation | Moderate | Solvent polarity, temperature |

| Catalytic Hydrogenation | Variable | Catalyst loading, H<sub>2</sub> pressure |

| Acetate Hydrolysis | Slow | Base strength, reaction time |

科学研究应用

Chemical Ecology and Insect Behavior

Sex Pheromone Functionality

(E)-Dodeca-9,11-dienyl acetate has been identified as a sex pheromone for several moth species, including the red bollworm moth (Diparopsis castanea). The compound plays a critical role in mating disruption strategies aimed at controlling pest populations. By synthesizing and releasing this pheromone in agricultural settings, it is possible to interfere with the mating behavior of target species, thereby reducing their reproductive success and population density .

Field Studies

Field trials have demonstrated that formulations containing this compound can significantly attract male moths when deployed in orchards and vineyards. For example, studies have shown that optimal blends of this pheromone can lead to over 70% male moth captures in controlled environments . This effectiveness highlights its potential as a sustainable alternative to chemical insecticides.

Agricultural Applications

Pest Management Strategies

In agricultural contexts, this compound is utilized in Integrated Pest Management (IPM) systems. By employing this compound as a mating disruptor, farmers can minimize the reliance on chemical pesticides. This approach not only helps in controlling pest populations but also reduces adverse environmental impacts associated with conventional pesticide use .

Case Study: Grapevine Moth Control

One notable application is in the management of the European grapevine moth (Lobesia botrana). The use of this compound has been integrated into pest control programs targeting this species, resulting in significant reductions in damage to grape crops. The pheromone's deployment has been shown to decrease the need for chemical insecticides by up to 50% in affected vineyards .

Synthetic Organic Chemistry

Synthesis Techniques

The synthesis of this compound has been achieved through various methods, including iron-catalyzed cross-coupling reactions involving dienol phosphates. This method allows for high yields and stereochemical purity, making it suitable for both laboratory-scale and industrial applications .

Applications in Research

In addition to its use as a pheromone, this compound serves as an important intermediate in organic synthesis. Researchers have utilized it to develop other pheromonal compounds and study their ecological interactions. For example, its derivatives have been synthesized to explore their effects on mating behaviors across different species within the Lepidoptera order .

Safety and Environmental Impact

Toxicological Assessments

Toxicological studies indicate that this compound poses minimal risk to human health when used according to established guidelines. The compound is classified as having low toxicity and is not considered hazardous under normal handling conditions .

Environmental Fate

Research into the environmental fate of this compound suggests that it degrades relatively quickly under natural conditions, reducing concerns regarding long-term ecological impacts. Its use as a biopesticide aligns with sustainable agricultural practices aimed at preserving biodiversity while controlling pest populations effectively .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Ecology | Sex pheromone for moths | Effective in disrupting mating behavior |

| Agricultural Pest Control | Integrated Pest Management | Reduces reliance on chemical pesticides |

| Synthetic Chemistry | Intermediate for organic synthesis | High yields via iron-catalyzed reactions |

| Safety | Low toxicity profile | Minimal health risks under proper use |

| Environmental Impact | Quick degradation in natural conditions | Aligns with sustainable practices |

作用机制

The mechanism of action of (E)-Dodeca-9,11-dienyl acetate involves its interaction with specific olfactory receptors in insects. These receptors are part of the olfactory system that detects pheromones, triggering behavioral responses such as attraction or repulsion. The molecular targets are the olfactory receptor neurons, and the pathways involved include signal transduction mechanisms that lead to changes in insect behavior.

相似化合物的比较

(E,Z)-7,9-Dodecadienyl acetate: Another pheromone component with double bonds at different positions.

(Z)-9-Dodecenyl acetate: A similar compound with a single double bond.

(E)-9,11-Tetradecadienyl acetate: A compound with a longer carbon chain and similar double bond configuration.

Uniqueness: (E)-Dodeca-9,11-dienyl acetate is unique due to its specific double bond positions and E-configuration, which confer distinct olfactory properties. This makes it highly specific in its role as a pheromone, allowing for precise communication among insect species.

生物活性

(E)-Dodeca-9,11-dienyl acetate, with the molecular formula C14H24O2 and a molar mass of approximately 224.34 g/mol, is an organic compound notable for its role as a pheromone in various moth species. This compound is characterized by a linear chain of twelve carbon atoms and two double bonds at the 9th and 11th positions. Its biological activity primarily revolves around its function as a signaling molecule in mating behaviors, particularly in Lepidoptera.

The synthesis of this compound can be achieved through various methods, including iron-catalyzed cross-coupling reactions. For instance, studies have demonstrated successful laboratory-scale syntheses with yields exceeding 77% using specific Grignard reagents and dienyl phosphates as reactants . The compound's physical properties include a density of approximately 0.89 g/cm³ and a boiling point around 307 °C at standard atmospheric pressure.

Pheromone Functionality

Research indicates that this compound functions effectively as a sex pheromone for the red bollworm moth (Diparopsis castanea). In field studies, this compound has been shown to significantly influence mating behaviors, attracting male moths to females during their reproductive cycles . This attraction is critical for successful mating and has implications for pest management strategies.

Comparative Biological Activity

The biological activity of this compound can be compared to its geometric isomer, (Z)-dodeca-9,11-dienyl acetate, which exhibits different biological properties. The effectiveness of these compounds as pheromones can vary significantly based on their structural configurations.

Case Studies and Research Findings

- Field Trials : In trials conducted in agricultural settings, traps baited with this compound captured significantly more male red bollworm moths compared to traps without the pheromone. This finding underscores the potential utility of this compound in integrated pest management programs.

- Synthesis Advances : Recent advancements in synthetic methodologies have improved the efficiency of producing this compound. The use of iron-catalyzed reactions has been particularly noteworthy, allowing for higher yields and more sustainable production processes .

- Behavioral Studies : Behavioral assays have demonstrated that male moths exhibit increased attraction to this compound over other similar compounds. This specificity highlights the compound's importance in ecological interactions among species within the Lepidoptera order .

Data Tables

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| This compound | C14H24O2 | Pheromone for Diparopsis castanea |

| (Z)-Dodeca-9,11-dienyl acetate | C14H24O2 | Geometric isomer; different biological activity |

| Dodecadienol | C12H22O | Alcohol form; less volatile than acetate |

属性

IUPAC Name |

[(9E)-dodeca-9,11-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-5H,1,6-13H2,2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPQLVHCERGNAB-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCCCC=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCCCCCCCC/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401307833 | |

| Record name | (E)-9,11-Dodecadienyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50767-78-7 | |

| Record name | (E)-9,11-Dodecadienyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50767-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-Dodeca-9,11-dienyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050767787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-9,11-Dodecadienyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-dodeca-9,11-dienyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。